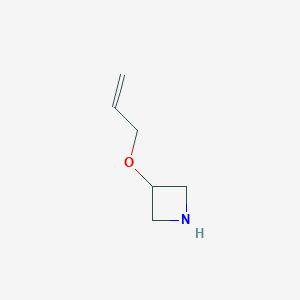

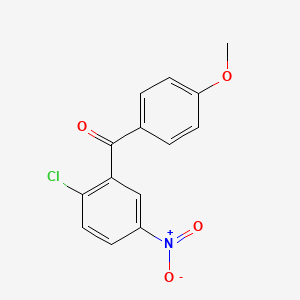

![molecular formula C17H25NO4S B2530210 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 874787-64-1](/img/structure/B2530210.png)

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” and “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride” are compounds that have a similar structure . They are stored at room temperature and come in a powder form .

Molecular Structure Analysis

The InChI codes for the similar compounds are provided . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information.

Physical And Chemical Properties Analysis

The molecular weight of “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride” is 242.73 , and for “N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide hydrochloride” it is 256.75 .

Applications De Recherche Scientifique

Enantioselective Synthesis

One significant application involves the highly enantioselective synthesis of building blocks for β-blockers like atenolol, utilizing lipase B from Candida antarctica as a catalyst. This process yields enantiomers with high enantiomeric excess, demonstrating the potential of enzymatic catalysis in producing chiral pharmaceutical intermediates (Lund et al., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(Substituted phenoxy) Acetamide Derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents. Novel series of these derivatives have shown promising results against breast cancer and neuroblastoma cells, highlighting their therapeutic potential (Rani et al., 2014).

Chemoselective Acetylation

The chemoselective acetylation of 2-Aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcases the application of immobilized enzymes in facilitating specific and efficient chemical transformations. This highlights the importance of enzymatic catalysis in pharmaceutical synthesis (Magadum & Yadav, 2018).

Novel Compound Synthesis and Analysis

The synthesis and NMR study of a novel 1,3,4-Oxadiazole derivative containing Benzimidazole moiety illustrate the ongoing efforts to develop new molecules with potential biological activities. Such studies are crucial for expanding the chemical space of bioactive compounds (Ying-jun, 2012).

Selective Thiol-Reactive Reagents

The development of heteroaromatic sulfones as thiol-selective reagents for biological research emphasizes the need for more selective and compatible chemical tools in studying physiological and pathological processes. These compounds offer advantages over traditional thiol-blocking reagents by reducing errors in redox studies (Chen et al., 2017).

Co-Crystal and Salt Formation

Studies on co-crystals and salts of quinoline derivatives with amide bonds provide insights into the structural aspects of these compounds, which can influence their physical properties and potential applications in drug formulation (Karmakar et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-4-18(15-9-10-23(20,21)12-15)17(19)11-22-16-7-5-14(6-8-16)13(2)3/h5-8,13,15H,4,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIKMXDYZZDFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)

![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)

![4-benzoyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2530134.png)

![Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(II) dihexafluorophosphate](/img/structure/B2530135.png)

![N-[(1S)-1-(4-Bromophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B2530141.png)

![(Z)-methyl 2-(2-((3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530144.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2530147.png)

![3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2530149.png)